3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

Physicochemical Properties Medicinal Chemistry Scaffold Selection

This pyrazole-propanoic acid building block features an N1-ethyl substitution that delivers a computed XLogP3 of 0.3 and TPSA of 55.1 Ų—well below oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) thresholds. A derivative containing this exact scaffold demonstrated potent TrkA receptor inhibition (IC₅₀ 89 nM), validating its utility in pain, inflammation, and neurodegeneration research. Choose this intermediate for rational hit-to-lead optimization with a balanced, CNS-penetrant starting point that avoids extreme lipophilicity.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1006483-09-5
Cat. No. B2705382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid
CAS1006483-09-5
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCCN1C=CC(=N1)CCC(=O)O
InChIInChI=1S/C8H12N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
InChIKeyPZBWOPGZFVWYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethyl-1H-pyrazol-3-yl)propanoic Acid (CAS 1006483-09-5) for Research and Development


3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, with the CAS number 1006483-09-5, is a pyrazole-derived research chemical with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol [1]. It features a propanoic acid moiety attached to an N1-ethyl substituted pyrazole ring, a structure that categorizes it as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and organic synthesis .

The Risk of Substituting 3-(1-ethyl-1H-pyrazol-3-yl)propanoic Acid with Close Analogs


In the context of pyrazole-3-propanoic acid derivatives, simple substitution is not feasible due to the profound impact of specific substituents on critical physicochemical properties and biological activity. The presence and position of an N1-ethyl group directly influence a compound's lipophilicity (XLogP3) and metabolic stability, which are key determinants of its utility as a building block [1]. Furthermore, research on related scaffolds demonstrates that even minor structural variations can dramatically alter biological activity; for instance, a derivative containing this exact pyrazole moiety (3-(1-ethyl-1H-pyrazol-3-yl)-...) was found to be a potent inhibitor with an IC50 of 89 nM against a specific receptor target, underscoring the value of this particular substitution pattern in generating biologically active compounds [2].

Quantifiable Differentiation Points for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic Acid (CAS 1006483-09-5)


Lipophilicity (XLogP3) Compared to Other Pyrazole Propanoic Acids

The lipophilicity of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid is quantified by its computed XLogP3-AA value of 0.3 [1]. This value places it between more polar pyrazole propanoic acid derivatives, such as 2-amino-3-(1H-pyrazol-1-yl)propanoic acid with an XLogP3 of -3.40, and more lipophilic analogs, which can have XLogP3 values up to 1.2 [2]. This intermediate lipophilicity profile can be advantageous for balancing solubility and permeability in early-stage drug discovery.

Physicochemical Properties Medicinal Chemistry Scaffold Selection

In Vitro Potency of a Derivative Against the TrkA Receptor

A derivative of 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid, specifically a more complex molecule bearing this exact pyrazole moiety (3-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-(trifluoromethyl)benzamide, Compound 75 from US Patent 9,914,736), was identified as a potent inhibitor of the high-affinity nerve growth factor receptor (TrkA) [1]. In a cellular assay using U2OS cells expressing human TrkA, this compound exhibited an IC50 value of 89 nM [1]. This demonstrates that the 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid scaffold can be elaborated into highly potent, biologically active molecules targeting kinases relevant to pain and neurodegenerative diseases.

Kinase Inhibition Neuroscience Pain Research

Topological Polar Surface Area (TPSA) as a Predictor of Permeability

The compound's Topological Polar Surface Area (TPSA) is computed to be 55.1 Ų [1]. This value is below the commonly cited threshold of 140 Ų for good oral bioavailability and also under the 90 Ų limit for optimal blood-brain barrier penetration [2]. This predicted property suggests that molecules built on this scaffold may possess favorable absorption and distribution characteristics, making it a potentially valuable starting point for projects requiring good cellular or CNS permeability.

ADME Properties Drug Design Bioavailability

Key Application Scenarios for Procuring 3-(1-ethyl-1H-pyrazol-3-yl)propanoic Acid


Synthesis of Targeted Kinase Inhibitors

Researchers developing novel inhibitors for kinases, such as the TrkA receptor, should consider this compound as a key building block. The potent activity (IC50 of 89 nM) observed for a complex derivative containing this exact scaffold [1] provides direct evidence of its utility in generating leads for pain, inflammation, and neurodegenerative disease research. Its favorable physicochemical properties (XLogP3 = 0.3, TPSA = 55.1 Ų) [2] further support its incorporation into hit-to-lead optimization campaigns.

Scaffold for CNS-Penetrant Drug Discovery Programs

For projects aimed at developing orally bioavailable drugs or therapeutics targeting the central nervous system, the computed TPSA of 55.1 Ų is a compelling differentiator. This value falls well below the recognized thresholds for both oral absorption (<140 Ų) and blood-brain barrier penetration (<90 Ų) [3]. Procuring this specific scaffold over more polar pyrazole-propanoic acid analogs is a strategic choice for medicinal chemists prioritizing permeability and distribution.

Medicinal Chemistry Building Block for Optimizing Lipophilicity

In lead optimization, balancing lipophilicity is critical for achieving desirable ADME properties and avoiding toxicity. With an XLogP3 value of 0.3, this compound provides a defined, intermediate lipophilicity profile [4]. This differentiates it from both highly polar (XLogP3 < 0) and highly lipophilic (XLogP3 > 1) alternatives, offering a strategic entry point for exploring structure-activity relationships (SAR) around a balanced scaffold and fine-tuning the lipophilicity of a lead series without starting from an extreme value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.